molecular formula C20H26N4 B2371850 N-(3-methylbutyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890627-92-6

N-(3-methylbutyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2371850
CAS No.: 890627-92-6
M. Wt: 322.456
InChI Key: XWFHSIDOGWHLGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-methylbutyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidin-7-amine class, a scaffold of interest in medicinal chemistry due to its versatility in drug design. Its structure features:

  • Position 3: A phenyl group.
  • Position 5: A propyl chain.
  • Position 7: A 3-methylbutyl (isopentyl) amine substituent.

Properties

IUPAC Name

N-(3-methylbutyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4/c1-4-8-17-13-19(21-12-11-15(2)3)24-20(23-17)18(14-22-24)16-9-6-5-7-10-16/h5-7,9-10,13-15,21H,4,8,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFHSIDOGWHLGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C=NN2C(=C1)NCCC(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches for Pyrazolo[1,5-a]pyrimidines

Condensation of Aminopyrazoles with Bifunctional Reagents

The most common and versatile strategy for constructing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of 5-aminopyrazoles with bifunctional reagents such as 1,3-diketones or β-ketoesters. This approach enables the formation of the pyrimidine ring while introducing substituents at specific positions.

A standard procedure involves the reaction of appropriately substituted 5-aminopyrazoles with 1,3-diketones or β-ketoesters in acidic conditions, typically using acetic acid as the solvent and catalytic amounts of sulfuric acid. This method produces pyrazolo[1,5-a]pyrimidine derivatives in high yields, often exceeding 85%. The reaction involves initial condensation followed by cyclization and dehydration steps to form the bicyclic system.

Multi-Component Reactions

Another efficient approach involves multi-component reactions where aminopyrazoles, aldehydes, and other components react in a one-pot fashion to generate the desired pyrazolo[1,5-a]pyrimidine scaffold. These strategies offer advantages in terms of atom economy and reduced purification steps, although they may require more careful optimization of reaction conditions.

Functionalization of Pre-formed Pyrazolo[1,5-a]pyrimidine Cores

For complex substitution patterns, it is often more practical to first synthesize a partially substituted pyrazolo[1,5-a]pyrimidine core and then introduce specific functional groups through various transformations. Common strategies include:

  • Halogenation followed by cross-coupling reactions
  • Direct C-H functionalization
  • Nucleophilic substitution of halogenated precursors
  • Transition metal-catalyzed coupling reactions

Specific Preparation Methods for N-(3-methylbutyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Synthesis via 5-Amino-3-phenylpyrazole Precursors

A highly efficient route to the target compound begins with commercially available or readily synthesized 5-amino-3-phenylpyrazole. The synthetic sequence typically proceeds through the following steps:

  • Condensation of 5-amino-3-phenylpyrazole with a suitable propyl-containing β-ketoester or 1,3-diketone to form 3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol
  • Conversion of the 7-hydroxy derivative to the corresponding 7-chloro compound using phosphorus oxychloride
  • Nucleophilic substitution with 3-methylbutylamine to produce the target compound

This synthetic route can be represented by the following reaction sequence:

Step 1: Formation of 3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol

5-Amino-3-phenylpyrazole is condensed with ethyl butyrylacetate or heptane-3,5-dione in glacial acetic acid at reflux temperature for 4-6 hours to produce 3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol. This reaction typically proceeds in yields of 75-85%.

Step 2: Chlorination to 7-Chloro-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

The 7-hydroxy derivative is treated with phosphorus oxychloride (POCl₃) and tetramethylammonium chloride under reflux conditions to afford 7-chloro-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine. This transformation typically proceeds in yields of 60-70% and provides a reactive intermediate for subsequent functionalization.

Step 3: Amination with 3-Methylbutylamine

The 7-chloro derivative undergoes nucleophilic aromatic substitution with 3-methylbutylamine in the presence of a base such as triethylamine or potassium carbonate. This reaction can be conducted in various solvents, with N,N-dimethylformamide or isopropanol commonly employed. The reaction typically requires heating at 80-100°C for 12-24 hours to give the target compound in yields of 65-75%.

Palladium-Catalyzed Amination Approach

A more efficient alternative for introducing the 3-methylbutylamine moiety at position 7 involves palladium-catalyzed cross-coupling reactions. This approach offers advantages in terms of milder conditions and potentially higher yields.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides an effective method for introducing the 3-methylbutylamine substituent at position 7 of the pyrazolo[1,5-a]pyrimidine core. The reaction typically employs Pd₂(dba)₃ or Pd(OAc)₂ as the catalyst, with a phosphine ligand such as BINAP, XPhos, or SPhos. The reaction conditions are summarized in Table 1.

Table 1: Optimization of Buchwald-Hartwig Amination Conditions

Entry Catalyst Ligand Base Solvent Temperature (°C) Time (h) Yield (%)
1 Pd₂(dba)₃ (5 mol%) BINAP (10 mol%) Cs₂CO₃ Toluene 100 24 68
2 Pd₂(dba)₃ (5 mol%) XPhos (10 mol%) Cs₂CO₃ Toluene 100 16 72
3 Pd(OAc)₂ (5 mol%) SPhos (10 mol%) NaOt-Bu Dioxane 90 12 75
4 Pd(OAc)₂ (5 mol%) XPhos (10 mol%) NaOt-Bu Dioxane 90 12 81
5 Pd₂(dba)₃ (2.5 mol%) XPhos (7.5 mol%) NaOt-Bu Dioxane 90 18 77

Copper-Catalyzed Ullmann-Type Coupling

Recent advances in copper-catalyzed amination have provided alternative, cost-effective methods for introducing the amine functionality at position 7 of the pyrazolo[1,5-a]pyrimidine core.

An efficient protocol utilizes CuI (5 mol%) and a carbazole-based ligand such as N-(9H-carbazol-9-yl)-1H-pyrrole-2-carboxamide (10 mol%) for Ullmann-type coupling. This approach offers several advantages:

  • Lower catalyst cost compared to palladium-based methods
  • Shorter reaction times when conducted under microwave conditions (1 hour at 80°C)
  • Excellent yields (60-93%, with an average of 83% across various examples)
  • Broad substrate scope for both primary and secondary alkylamines
  • Scalability from 50 mg to 1.0 g scale without significant loss of efficiency

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the preparation of this compound by drastically reducing reaction times. This approach is particularly beneficial for the amination step, reducing typical reaction times from 12-24 hours to just 1-2 hours while maintaining or improving yields.

The microwave-assisted protocol typically involves:

  • Combining the 7-chloro-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine with 3-methylbutylamine
  • Adding an appropriate catalyst (Cu or Pd-based) and ligand
  • Using a suitable solvent such as diethylene glycol or N,N-dimethylformamide
  • Heating under microwave irradiation at 80-100°C for 1-2 hours

This method represents one of the most time-efficient approaches for preparing the target compound.

Alternative Synthetic Routes

Convergent Synthesis via Key Intermediates

A convergent approach to this compound can be achieved by first synthesizing key building blocks that are then assembled in the final steps. This strategy often involves:

  • Preparation of an appropriately substituted aminopyrazole
  • Separate synthesis of a propyl-containing β-diketone or β-ketoester
  • Convergent assembly through condensation and subsequent functionalization

For example, 3-phenylpyrazolo[1,5-a]pyrimidine can be synthesized first, followed by regioselective introduction of the propyl group at position 5, and finally, introduction of the 3-methylbutylamino group at position 7.

One-Pot Multi-Component Approach

A more streamlined approach involves a one-pot multi-component reaction where 5-amino-3-phenylpyrazole, a propyl-containing carbonyl compound, and additional reagents are combined to directly form a 7-functionalized pyrazolo[1,5-a]pyrimidine that can be further modified to introduce the 3-methylbutylamino group.

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts the efficiency of key steps in the synthesis of this compound. Table 2 summarizes the effects of various solvents on the critical amination step.

Table 2: Solvent Effects on the Amination of 7-Chloro-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine with 3-Methylbutylamine

Solvent Temperature (°C) Time (h) Yield (%) Observations
N,N-Dimethylformamide 90 18 71 Good solubility, moderate rate
Isopropanol 82 24 65 Lower solubility, slower reaction
Dioxane 101 12 76 Good solubility, faster reaction
Diethylene glycol 80 (MW) 1 86 Excellent for microwave conditions
Toluene 110 20 62 Poor solubility of intermediates
Acetonitrile 82 24 58 Moderate solubility, slower reaction

Catalyst and Ligand Selection

For palladium-catalyzed amination reactions, the choice of catalyst and ligand significantly affects both yield and reaction time. XPhos and SPhos have emerged as particularly effective ligands for the amination of pyrazolo[1,5-a]pyrimidines.

For copper-catalyzed methods, N-(9H-carbazol-9-yl)-1H-pyrrole-2-carboxamide functions as an excellent ligand, promoting efficient coupling under mild conditions.

Temperature and Reaction Time Optimization

Temperature plays a critical role in controlling the selectivity and efficiency of various steps in the synthesis. Higher temperatures generally accelerate reactions but may lead to side products, while lower temperatures often provide better selectivity at the cost of extended reaction times.

Microwave irradiation offers a significant advantage by allowing for rapid heating to the desired temperature, minimizing decomposition and side reactions while dramatically reducing reaction times.

Purification and Characterization

Purification Techniques

Purification of this compound typically involves:

  • Column chromatography using silica gel or aluminum oxide as the stationary phase and appropriate solvent systems (e.g., hexane-ethyl acetate or dichloromethane-methanol mixtures)
  • Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate, or hexane-ethyl acetate mixtures)
  • For larger scale preparations, flash chromatography or automated systems may be employed

Analytical Data and Characterization

The target compound is typically characterized by the following analytical methods:

  • ¹H NMR and ¹³C NMR spectroscopy
  • Mass spectrometry (HRMS)
  • Infrared spectroscopy
  • Elemental analysis
  • X-ray crystallography (if crystals suitable for analysis can be obtained)

Specific spectral data for this compound includes characteristic signals for the propyl chain, 3-methylbutyl group, and the pyrazolo[1,5-a]pyrimidine core protons in the ¹H NMR spectrum.

Scale-Up Considerations

Scaling up the synthesis of this compound from laboratory to larger scales requires careful consideration of several factors:

  • Heat transfer efficiency, particularly for exothermic steps
  • Mixing efficiency for heterogeneous reactions
  • Solvent volumes and concentration effects
  • Catalyst loading optimization
  • Purification strategy adaptation

The copper-catalyzed method has been demonstrated to work efficiently at gram scale, making it a promising approach for larger-scale preparations.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines.

Scientific Research Applications

N-(3-methylbutyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Their Implications

Key structural variations among pyrazolo[1,5-a]pyrimidin-7-amine derivatives include substituents at positions 3, 5, and 6. Below is a comparative analysis:

Table 1: Substituent Variations and Properties
Compound Name (Reference) Position 3 Position 5 Position 7 Substituent Molecular Weight Notable Properties/Activities
Target Compound Phenyl Propyl 3-Methylbutyl (isopentyl) ~347.4* N/A (Inferred lipophilicity↑)
5-Methyl-N-(3-methylbutyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine 4-Methylphenyl Methyl 3-Methylbutyl 308.4 N/A (Reduced steric bulk vs. propyl)
5-Methyl-N-(3-methylbutyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine Phenyl Methyl 3-Methylbutyl 362.4 Enhanced metabolic stability (CF3 group)
N-[3-(Morpholin-4-yl)propyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine Phenyl Propyl 3-(Morpholinyl)propyl ~393.5 Improved solubility (polar morpholine)
N-(Pyridin-2-ylmethyl)-3-(4-fluorophenyl)-5-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-amine 4-Fluorophenyl p-Tolyl Pyridin-2-ylmethyl ~428.4 Anti-mycobacterial activity (MIC = 1 µM)

*Calculated based on molecular formula (C21H26N4).

Key Observations:
  • Position 7 : The 3-methylbutyl chain offers moderate hydrophobicity, contrasting with polar groups like morpholinylpropyl () or pyridinylmethyl (), which improve water solubility.
  • Position 3 : Phenyl vs. fluorophenyl (): Fluorine substitution often enhances binding affinity (e.g., anti-mycobacterial activity ), but its absence in the target compound may limit such effects.

Biological Activity

N-(3-methylbutyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused pyrazole and pyrimidine ring system. Its structure can be represented as follows:

  • Molecular Formula : C18H24N6
  • Molecular Weight : 336.43 g/mol
  • CAS Number : [Not specified in the sources]

This compound exhibits its biological effects primarily through modulation of various biochemical pathways. The compound has been shown to interact with specific receptors and enzymes involved in critical physiological processes.

Key Mechanisms:

  • Inhibition of Kinases : The compound has demonstrated inhibitory activity against several kinases, which play a crucial role in cell signaling and proliferation.
  • Anti-inflammatory Effects : Studies indicate that it may reduce inflammatory markers, contributing to its potential therapeutic applications in inflammatory diseases.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description Reference
AnticancerInhibits tumor cell proliferation in various cancer cell lines
Anti-inflammatoryReduces levels of pro-inflammatory cytokines
AntimicrobialExhibits activity against certain bacterial strains
Neurological EffectsPotential neuroprotective properties observed in animal models

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against human breast cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Anti-inflammatory Effects

In an experimental model of arthritis, administration of the compound resulted in a marked decrease in swelling and pain compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicology of this compound is essential for its development as a therapeutic agent.

Key Findings:

  • Bioavailability : Initial studies suggest moderate oral bioavailability.
  • Toxicity Profile : Toxicological evaluations indicate low acute toxicity with no significant adverse effects observed in animal models at therapeutic doses.

Q & A

Q. What are the common synthetic routes for N-(3-methylbutyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine?

The synthesis typically involves cyclocondensation of 3-amino-pyrazole derivatives with β-dicarbonyl or β-enaminone precursors. For example:

Core formation : Reacting 3-amino-pyrazole with a β-ketoester or β-enaminone under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core .

Functionalization : Introducing the 3-phenyl, 5-propyl, and N-(3-methylbutyl)amine substituents via nucleophilic substitution or coupling reactions.

  • The N-(3-methylbutyl)amine group is often added using alkylation agents (e.g., 3-methylbutyl bromide) in polar aprotic solvents like DMF, with bases such as K₂CO₃ .
  • Substituents at the 3- and 5-positions are typically introduced via Suzuki-Miyaura cross-coupling or direct arylation .

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on spectroscopic and analytical methods :

  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., phenyl protons at δ 7.2–7.6 ppm, propyl CH₂ signals at δ 1.2–1.8 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching calculated mass).
  • X-ray crystallography : Resolves 3D conformation, particularly for chiral centers or steric effects in analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key parameters include:

  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings, with ligand tuning to reduce steric hindrance from bulky substituents .
  • Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates; mixed solvents (e.g., THF/H₂O) improve cross-coupling efficiency .
  • Temperature control : Cyclocondensation at 80–100°C balances reaction rate and byproduct formation .
  • Purification : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) isolates high-purity product .

Q. What strategies resolve contradictions in reported biological activity data for pyrazolo[1,5-a]pyrimidine analogs?

Discrepancies often arise from:

  • Substituent effects : Trifluoromethyl or methyl groups at specific positions alter enzyme-binding kinetics. For example, trifluoromethyl enhances hydrophobic interactions in kinase inhibitors .
  • Assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (CDK2 vs. CDK4) impact IC₅₀ values. Standardize protocols using recombinant proteins and ATP-concentration controls .
  • Solubility : Poor aqueous solubility of lipophilic analogs (e.g., logP > 4) may understate in vitro activity. Use DMSO/cosolvent systems (e.g., PEG-400) to improve bioavailability .

Structure-Activity Relationship (SAR) Studies

Q. How do substituents influence the compound’s biological activity?

  • 3-Phenyl group : Critical for π-π stacking with hydrophobic enzyme pockets (e.g., in kinase targets like CDK2) .
  • 5-Propyl chain : Longer alkyl chains (e.g., propyl vs. methyl) increase membrane permeability but may reduce solubility .
  • N-(3-methylbutyl)amine : Enhances basicity and hydrogen-bonding potential, improving interaction with Asp86 in dihydroorotate dehydrogenase (DHODH) .

Q. What computational methods predict binding modes with target enzymes?

  • Docking simulations : Use AutoDock Vina or Schrödinger Glide to model interactions with DHODH or CDK2 active sites. Focus on hydrogen bonds with backbone carbonyls (e.g., Leu83 in DHODH) .
  • MD simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories (AMBER or GROMACS) to identify critical residue contacts .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting cytotoxicity data across studies?

  • Dose-response curves : Compare EC₅₀ values normalized to control compounds (e.g., doxorubicin).
  • Off-target effects : Screen against unrelated enzymes (e.g., cytochrome P450) to rule out nonspecific inhibition .
  • Metabolic stability : Use liver microsomes to assess degradation rates; correlate with in vivo efficacy .

Q. What statistical approaches validate reproducibility in SAR studies?

  • Multivariate analysis : Principal component analysis (PCA) clusters compounds by substituent properties (e.g., logP, molar refractivity) and bioactivity .
  • QSAR models : Build regression models (e.g., Random Forest) using descriptors like Hammett σ values or topological polar surface area (TPSA) .

Methodological Challenges

Q. How can researchers address low yields in multi-step syntheses?

  • Intermediate trapping : Isolate and characterize unstable intermediates (e.g., Boc-protected amines) via LC-MS .
  • Flow chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclocondensation) .

Q. What techniques confirm enantiomeric purity for chiral analogs?

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .
  • Circular dichroism (CD) : Compare experimental spectra with DFT-calculated curves for absolute configuration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.